REACTION_SMILES
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[Br:11][c:12]1[cH:13][cH:14][c:15]([CH2:16][Br:17])[cH:18][cH:19]1.[Br:20][c:21]1[cH:22][cH:23][c:24]([C:25]([Cl:26])=[O:27])[cH:28][cH:29]1.[Br:30][CH2:31][c:32]1[cH:33][cH:34][c:35]([S:36][CH3:37])[c:38]([F:39])[cH:40]1.[F:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[Cl:7])[cH:8][cH:9][cH:10]1>>[F:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[CH2:16][c:15]2[cH:14][cH:13][c:12]([Br:11])[cH:19][cH:18]2)[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Br)cc1
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Name
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CSc1ccc(CBr)cc1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ccc(CBr)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(Cl)c1cccc(F)c1
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Name
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Type
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product
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Smiles
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O=C(Cc1ccc(Br)cc1)c1cccc(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |